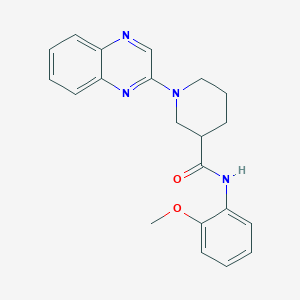![molecular formula C16H16FN3O4 B2713485 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1903438-07-2](/img/structure/B2713485.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural motifs, including a 2,3-dihydrobenzo[f][1,4]oxazepin ring, a fluoro group, an isoxazole ring, and a carboxamide group . These structural motifs are found in many bioactive molecules and could potentially confer a variety of biological activities to the compound .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research into compounds with complex structures such as benzoxazepines, oxazepines, and carboxamides focuses on developing efficient synthesis methods. For instance, the synthesis of dibenz[b,f]oxazepin-11(10H)-ones via SNAr methodology on AMEBA resin demonstrates an efficient approach to assembling compounds with similar structural elements, highlighting the importance of innovative synthetic strategies in medicinal chemistry (Ouyang et al., 1999).
Chemical Modifications and Derivatives : The development of fluorine-18-labeled derivatives for potential PET imaging applications, such as the synthesis of fluorinated WAY 100635 derivatives for 5-HT1A receptor imaging, illustrates the relevance of chemical modifications in enhancing the utility of complex molecules for diagnostic purposes (Lang et al., 1999).
Biological Activity and Potential Therapeutic Applications
Cytotoxic Activity : Research on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has shown potent cytotoxicity against various cancer cell lines, suggesting that similar compounds could be explored for their anticancer properties (Deady et al., 2005).
Antimicrobial and Antifungal Properties : Studies on the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives and their antimicrobial activity highlight the potential of such compounds in developing new antimicrobial agents. This suggests a broader application of similar structures in combating resistant microbial strains (Babu et al., 2015).
Neuropharmacological Effects : The study of benzodiazepine agonists and contragonists, including their effects on body temperature in rodents, demonstrates the neuropharmacological relevance of compounds with benzodiazepine-like structures. This research area might offer insights into the development of novel therapeutic agents targeting central nervous system disorders (Taylor et al., 1985).
Mechanism of Action
Action Environment
Environmental factors significantly influence drug efficacy and stability. pH, temperature, and the presence of other molecules (such as food or other drugs) impact how our compound behaves. Stability under various conditions—whether in the stomach, bloodstream, or tissues—determines its overall effectiveness.
: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H : The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-methylcytidine (PSI-6130) . Antimicrobial Agents and Chemotherapy, 51(12), 4451-4455. DOI:10.1128/AAC.01184-07 : Fluorouracil: Uses, Interactions, Mechanism of Action . DrugBank Online. Link
properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4/c1-10-6-13(19-24-10)16(22)18-4-5-20-8-11-7-12(17)2-3-14(11)23-9-15(20)21/h2-3,6-7H,4-5,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVCDUAVDOYLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2713402.png)




![(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2713409.png)


![7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2713413.png)

![3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2713419.png)
![4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile](/img/structure/B2713421.png)
![5-{[2-Oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2713422.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2713423.png)